molecular formula C14H13N3O2S B5647379 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

Cat. No. B5647379
M. Wt: 287.34 g/mol
InChI Key: BFMNBAJHBJZZIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide, typically involves molecular hybridization approaches or reactions with carboxylic acids and catalysts. These methods result in a variety of compounds with potential biological activities, as seen in the creation of bioactive aromatic heterocyclic carboxamide derivatives (Sindhe et al., 2016), and the development of compounds through the condensation of benzimidazolyl amidines (Raouafi et al., 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives like our compound of interest is often confirmed through spectral analysis and X-ray diffraction studies. These compounds typically crystallize in specific space groups with defined cell parameters, facilitating interactions like hydrogen bonds and π···π interactions that stabilize the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including exchange reactions, hydrolysis, S-methylation, and reactions with α-bromoketones and ketenes, leading to different products such as thioamides, 5-aroylthiazoles, and 6-oxo-6H-1,3-thiazines (Meslin & Quiniou, 1975). These reactions showcase the chemical versatility and reactivity of the benzimidazole core.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-16-10-6-5-9(8-11(10)17(2)14(16)19)15-13(18)12-4-3-7-20-12/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMNBAJHBJZZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)thiophene-2-carboxamide

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